Metanil yellow

Description

Overview of Research Trajectories and Multidisciplinary RelevanceResearch involving Metanil Yellow spans multiple scientific domains. Inanalytical chemistry, its role as a pH indicator and its use in spectrophotometric determinations are well-documented.wikipedia.orgajrconline.orgbookpi.orgStudies have explored its application in the quantitative determination of metal ions like Vanadium (V) and organic compounds, leveraging its complex-forming abilities and spectral characteristics.ajrconline.orgbookpi.org

In environmental science , this compound serves as a model pollutant for investigating the efficiency of various water treatment technologies. Research trajectories include adsorption studies using diverse materials like activated carbon, fly ash, modified shrimp shells, and carbonized pistachio shell magnetic nanoparticles. phcogj.comtandfonline.commdpi.comuinjkt.ac.idresearchgate.net Photocatalytic degradation and electrochemical methods are also actively researched for its removal from wastewater, highlighting its relevance in developing sustainable environmental solutions. ewra.netspringerprofessional.dexhuqk.com

Material science research has also utilized this compound, for example, in the synthesis of dye-doped polymer films for studying nonlinear optical properties. researchgate.net Its spectral properties have also been investigated in the context of developing new analytical techniques, such as FT-Raman and FT-IR spectroscopy for detecting its presence in food matrices. mdpi.comresearchgate.netnih.gov

Data Table 1: Key Properties and Spectroscopic Data of this compound

| Property/Parameter | Value | Source(s) |

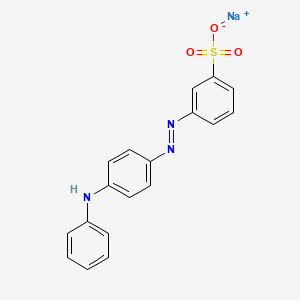

| Chemical Name | Sodium; 3-[(4-anilinophenyl)diazenyl]benzenesulfonate | nih.govalfa-chemistry.com |

| CAS Number | 587-98-4 | nih.govchemicalbook.com |

| Molecular Formula | C₁₈H₁₄N₃NaO₃S | nih.govalfa-chemistry.com |

| Molecular Weight | 375.4 g/mol | nih.govalfa-chemistry.com |

| Color Index Number | C.I. 13065, Acid Yellow 36 | sigmaaldrich.comchemicalbook.com |

| Physical Form | Orange powder | chemicalbook.comchemicalbook.com |

| Water Solubility | Soluble in water (25 g/L) | chemicalbook.comfishersci.fi |

| pH Range (Indicator) | Red (1.2) to Yellow (2.3) | wikipedia.orgchemicalbook.comchemicalbook.com |

| λmax (Absorption Maxima) | 414 nm, 435 nm | sigmaaldrich.comrsc.orgchemicalbook.com |

| Molar Absorptivity | ≥18500 at 415.0-419.0 nm | sigmaaldrich.comchemicalbook.com |

| Molar Absorptivity (Norfluoxetine complex) | 2.2387 × 10⁴ L mol⁻¹cm⁻¹ | ajrconline.org |

| Molar Absorptivity (Vanadium complex) | 2.21 × 10⁵ L mol⁻¹cm⁻¹ | bookpi.org |

Detailed Research Findings

Adsorption Studies: Research has extensively investigated the removal of this compound from aqueous solutions using various adsorbents. Activated carbon derived from sources like mehagani saw dust demonstrated high efficiency, removing nearly 100% of this compound from a 1000 ppm solution. tandfonline.com Modified shrimp shell-polyethylenimine (SS-PEI) showed a maximum adsorption capacity (qm) of 121.951 mg/g, following the Langmuir isotherm model and pseudo-second-order kinetics. uinjkt.ac.id Carbonized pistachio shell magnetic nanoparticles (CPSMNPs) achieved 94% removal efficiency under optimized conditions, with adsorption data fitting the Langmuir isotherm and pseudo-second-order kinetics. mdpi.com The adsorption process for this compound is generally found to be endothermic, spontaneous, and often follows Langmuir or Freundlich isotherm models. tandfonline.commdpi.comuinjkt.ac.idresearchgate.net

Degradation and Treatment Methods: Electrochemical techniques have been explored for the degradation of this compound, with studies indicating that platinum and steel electrodes can achieve significant color and Chemical Oxygen Demand (COD) reduction. ewra.net The reaction kinetics for electrochemical degradation often follow a first-order dependence. ewra.net Photocatalytic degradation using nanocomposites, such as polypyrrole-based copper oxide–zinc oxide, has also shown promise, achieving over 90% degradation under visible light. springerprofessional.de Oxidative decolorization using hexacyanoferrate(III) ions in an alkaline medium has been investigated, with the reaction showing first-order dependence on dye and oxidant concentrations, and a plausible mechanism involving complex formation. nih.gov

Analytical Applications: this compound's utility in analytical chemistry is highlighted by its use in spectrophotometric methods. For instance, it forms an ion-pair complex with Norfluoxetine, extractable into chloroform, allowing for the drug's determination with a molar absorptivity of 2.2387 × 10⁴ L mol⁻¹cm⁻¹ at 405 nm. ajrconline.org Similarly, it reacts with Vanadium (V) to form a complex with a maximum absorption at 512 nm and a high molar absorptivity of 2.21 × 10⁵ L mol⁻¹cm⁻¹, enabling sensitive spectrophotometric determination of Vanadium. bookpi.org Its spectral characteristics are also utilized in spectroscopic techniques like FT-IR and FT-Raman for detecting its presence in food samples, with FT-Raman showing sensitivity down to 1% concentration. mdpi.comnih.gov

Compound Name Table:

| Compound Name |

| This compound |

| Acid Yellow 36 |

| C.I. Acid Yellow 36 |

| C.I. 13065 |

| Kiton Orange MNO |

| Orange MNO |

| Yellow 36 |

| 3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonate, sodium salt |

| Sodium 3-(p-anilinophenylazo)benzenesulphonate |

| 3-(4-Anilinophenylazo)benzenesulfonic acid sodium salt |

| 4-m-sulphophenylazodiphenylamine monosodium salt |

| Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGZLYXAPMMJTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4005-68-9 (Parent) | |

| Record name | Metanil yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5041722 | |

| Record name | C.I. Acid Yellow 36, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metanil yellow | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |

| Record name | Metanil yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 36, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METANIL YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPF5O5BW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Conventional Synthesis Routes and Mechanism Elucidation

The traditional synthesis of Metanil yellow is a well-established process rooted in the principles of diazo coupling reactions. The primary route involves a two-step process: the diazotization of metanilic acid followed by a coupling reaction with diphenylamine (B1679370).

The process commences with the diazotization of metanilic acid (3-aminobenzenesulfonic acid). In this step, metanilic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, under cold conditions (0–5 °C). The low temperature is crucial to prevent the decomposition of the highly reactive diazonium salt formed. The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile, attacking the amino group of metanilic acid to form a diazonium salt.

The subsequent step is the azo coupling, which is an electrophilic aromatic substitution reaction. The freshly prepared diazonium salt of metanilic acid is reacted with diphenylamine. The diphenylamine, being an activated aromatic compound, undergoes electrophilic attack by the diazonium ion, typically at the para position of one of the phenyl rings due to steric hindrance and electronic effects. Since diphenylamine is insoluble in water, the coupling reaction is often carried out by emulsifying it in an aqueous medium before the addition of the diazonium salt solution. The pH of the reaction medium is a critical parameter and is generally maintained in a slightly acidic to neutral range to facilitate the coupling reaction while ensuring the stability of the diazonium salt.

Step 1: Diazotization of Metanilic Acid Metanilic Acid + NaNO₂ + 2HCl (at 0-5°C) → Diazonium salt of Metanilic Acid + NaCl + 2H₂O

Step 2: Azo Coupling Diazonium salt of Metanilic Acid + Diphenylamine → this compound

This conventional method, while effective, often involves the use of strong acids and requires careful temperature control, highlighting the need for more environmentally benign synthetic strategies.

Advancements in Green Synthesis Approaches for this compound Analogs

In response to the growing demand for sustainable chemical processes, research has focused on developing green synthesis methodologies for azo dyes, which can be extrapolated to the synthesis of this compound and its analogs. These approaches aim to minimize or eliminate the use of hazardous reagents, reduce energy consumption, and simplify reaction procedures.

One promising green approach involves the use of solid acid catalysts in solvent-free conditions. For instance, sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been employed for the diazotization and coupling reactions at room temperature. rsc.orglookchem.comresearchgate.net This method avoids the use of corrosive mineral acids and allows for easy separation and recycling of the catalyst using an external magnet. The reactions are often carried out by grinding the reactants together, a mechanochemical approach that eliminates the need for solvents. rsc.org

Similarly, other solid acid catalysts such as nano silica (B1680970) supported boron trifluoride and kaolin-SO₃H nanoparticles have been successfully utilized for the synthesis of various azo dyes under solvent-free conditions. These methods offer several advantages, including milder reaction conditions, shorter reaction times, high product yields, and operational simplicity.

Microwave-assisted synthesis represents another significant advancement in the green synthesis of azo dyes. nih.gov Microwave irradiation can dramatically accelerate the reaction rates, leading to a significant reduction in reaction time and energy consumption compared to conventional heating methods. This technique has been successfully applied to the synthesis of unsymmetrical azo dyes and holds potential for the efficient and rapid production of this compound analogs. nih.gov

While direct examples of the green synthesis of this compound itself are not extensively documented in the reviewed literature, the successful application of these green methodologies to structurally similar sulfonated and diphenylamine-based azo dyes strongly suggests their applicability for producing this compound and its derivatives in a more environmentally responsible manner.

Electropolymerization Studies for Film Development and Characterization

The electrochemical properties of this compound, particularly its ability to undergo electropolymerization, have opened avenues for the development of functional polymer films. Electropolymerization is a process where a monomer is polymerized on an electrode surface by applying an electric potential, resulting in the formation of a conductive or semiconductive polymer film.

Studies have shown that this compound can be electropolymerized from aqueous solutions onto various electrode surfaces. The process typically involves the electrochemical oxidation of the diphenylamine moiety within the this compound structure, leading to the formation of radical cations that subsequently couple to form polymer chains. The resulting poly(this compound) film is electroactive and exhibits interesting redox properties.

Anion Effects on Electropolymerization Reaction Dynamics

The dynamics of the electropolymerization of this compound and the properties of the resulting polymer film are significantly influenced by the nature of the anions present in the electrolyte solution. Research has demonstrated that both inorganic and organic anions can act as dopants, affecting the conductivity and stability of the electropolymerized film.

In studies conducted with various inorganic acids, the conductivity of the poly(this compound) film was found to increase in the order: sulfate (B86663) < chloride < nitrate (B79036) < perchlorate. This suggests that the size, charge, and mobility of the anion play a crucial role in the doping process and the resulting electronic properties of the polymer.

Among organic sulfonic acids, 5-sulfosalicylic acid proved to be a particularly effective dopant, leading to a significant increase in the polymer's conductivity compared to other sulfonate anions. The presence of these dopant anions in the polymer matrix is essential for charge compensation during the redox switching of the polymer.

The following table summarizes the effect of different anions on the conductivity of electropolymerized this compound films.

| Anion Source (Acid) | Relative Conductivity |

| Sulphuric Acid | Low |

| Hydrochloric Acid | Moderate |

| Nitric Acid | High |

| Perchloric Acid | Very High |

| 5-Sulphosalicylic Acid | Very High |

It is important to note that certain anions can have a detrimental effect on the electrochemical properties of the polymer. For instance, nitrite ions have been shown to completely diminish the electrical properties of the poly(this compound) film due to a chemical reaction that results in the formation of a non-conductive nitrosamine (B1359907) derivative.

Characterization of Electropolymerized this compound Films

The characterization of electropolymerized this compound films is essential to understand their structure, morphology, and electrochemical behavior. Various techniques are employed for this purpose.

Electrochemical Techniques: Cyclic voltammetry (CV) is a primary tool used to study the electropolymerization process and to characterize the redox activity of the resulting film. The growth of the polymer film can be monitored by the increase in the peak currents with successive potential cycles. The electrochemical stability of the film can also be assessed by continuous cycling.

Spectroscopic Techniques: UV-Visible spectroscopy can be used to monitor the changes in the electronic absorption spectra during electropolymerization and to characterize the optical properties of the film. The color of the poly(this compound) film can change depending on its oxidation state, exhibiting electrochromic behavior.

Microscopic Techniques: Scanning electron microscopy (SEM) can provide information about the surface morphology and topography of the polymer film, revealing details about its compactness and uniformity.

The characterization data reveals that poly(this compound) films are typically adherent to the electrode surface and exhibit reversible redox behavior in acidic media. The conductivity and stability of these films are highly dependent on the polymerization conditions and the nature of the dopant anion.

Directed Chemical Modification for Tailored Research Properties

The chemical structure of this compound offers several sites for directed chemical modification to tailor its properties for specific research applications, particularly in the development of chemical sensors and functional materials. The presence of the secondary amine in the diphenylamine moiety, the aromatic rings, and the sulfonic acid group provides opportunities for various functionalization reactions.

While the direct chemical modification of this compound to create a library of derivatives is not extensively reported, the use of this compound and structurally related azo dyes in sensing applications provides insights into how its properties can be harnessed and potentially enhanced through chemical design. For instance, the electrochemical activity of this compound is central to its detection using electrochemical sensors. analchemres.orgresearchgate.net Modifications aimed at enhancing its electrochemical response, such as the introduction of redox-active moieties or groups that facilitate electron transfer, could lead to sensors with improved sensitivity and selectivity.

Furthermore, the sulfonic acid group can be utilized for forming salts or for covalent attachment to other molecules or surfaces. For example, the interaction of this compound with functionalized materials, such as succinamic acid-functionalized MCM-41, for adsorption processes highlights the potential for creating composite materials where this compound's properties are modulated by its interaction with a modified substrate. researchgate.net

The synthesis of novel monosulfonated azo dyes with different substituents demonstrates the feasibility of creating a range of this compound analogs with varied electronic and optical properties. acs.org By systematically altering the substituents on the aromatic rings, it is possible to fine-tune the color, solubility, and binding affinity of the dye for specific analytes or materials.

In principle, the secondary amine of the diphenylamine group could be a target for N-alkylation or N-arylation to introduce new functional groups. The aromatic rings could undergo electrophilic substitution reactions, such as nitration or halogenation, to further modify the electronic properties of the molecule. These modifications could lead to this compound derivatives with tailored properties for applications in areas such as:

Enhanced Sensor Performance: Introduction of specific recognition elements for target analytes.

Novel Electrochromic Materials: Tuning the color change and switching speed by modifying the electronic structure.

Functional Dyes for Materials Science: Creating dyes with specific affinities for polymers or nanoparticles.

The exploration of such directed chemical modifications of the this compound scaffold holds considerable promise for the development of new functional molecules for a wide range of research applications.

Advanced Analytical Chemistry Research for Metanil Yellow Detection and Quantification

The detection and quantification of Metanil yellow, an illegally used food colorant, are of significant importance for food safety. Advanced analytical chemistry has played a crucial role in developing sensitive and reliable methods for its identification and measurement in various food matrices. This article focuses on the recent advancements in spectroscopic methodologies for the analysis of this compound.

Visible Spectrophotometric Techniques: Method Development and Optimization

Visible spectrophotometry offers a straightforward and cost-effective approach for the quantitative analysis of this compound. The development of these methods often involves optimizing reaction conditions to enhance sensitivity and selectivity.

A common approach in visible spectrophotometry for this compound detection involves a reaction that produces a colored complex, which can then be quantified. One such method is based on the reaction between this compound and hydrochloric acid, which forms a colored complex with a maximum absorbance at 450 nm. cabidigitallibrary.orgscribd.comijpbs.net Another developed method involves the diazotization of this compound with nitrous acid and subsequent coupling with phloroglucinol (B13840) to form a yellow-colored species with an absorption maximum at 445 nm. researchgate.net Research has also explored the use of paper-based colorimetric assays, where concentrated hydrochloric acid is used to elicit a color change for the detection of this compound. researchgate.net

A different reaction involves the use of this compound as an analytical reagent for the determination of other substances, such as Vanadium (V). In this method, this compound reacts with Vanadium (V) in a slightly acidic medium to form an orange-red colored complex with an absorption maximum at 512 nm. amazonaws.comasianpubs.orgamazonaws.com

The validation of analytical methods is crucial to ensure their reliability. For the spectrophotometric determination of this compound, several key parameters are evaluated.

One study demonstrated that the complex formed between this compound and hydrochloric acid follows Beer's law within a concentration range of 2 to 20 µg/mL. ijpbs.net This method exhibited a good correlation coefficient (R²) and a recovery percentage close to 100%. cabidigitallibrary.orgijpbs.netresearchgate.net In another study involving the diazotization reaction, Beer's law was obeyed in the concentration range of 2-10 µg/mL. researchgate.net For the determination of Vanadium (V) using this compound, the optimum range for effective spectrophotometric determination was found to be 0.05-0.41 µg/mL, with a molar absorptivity of 2.21 × 10⁵ L mol⁻¹ cm⁻¹. asianpubs.orgamazonaws.com

A study on the rapid determination of this compound in turmeric using a molecularly imprinted polymer dispersive solid-phase extraction coupled with visible light spectrophotometry showed recovery rates between 88.10% and 92.76% for turmeric samples spiked with 0.1-10 mg/kg of this compound. nih.gov

Table 1: Validation Parameters for Spectrophotometric Methods for this compound Detection

| Method | Linearity Range | Correlation Coefficient (R²) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|---|---|

| Reaction with Hydrochloric Acid | 2-20 µg/mL ijpbs.net | > 0.9999 researchgate.net | ~100 ijpbs.netresearchgate.net | 0.472 µg/mL researchgate.net | Not Reported |

| Diazotization and Coupling with Phloroglucinol | 2-10 µg/mL researchgate.net | Not Reported | Not Reported | Not Reported | Not Reported |

| Molecularly Imprinted Polymer SPE-Visible Spectrophotometry | 0.1-10 mg/kg | Not Reported | 88.10-92.76 nih.gov | Not Reported | Not Reported |

| HPTLC | Not Reported | Not Reported | 80.6 to 112.60 researchgate.net | 42.90 ng/spot researchgate.net | 130.0 ng/spot researchgate.net |

Fourier Transform-Infrared (FT-IR) Spectroscopy for Qualitative and Quantitative Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of this compound in food samples. richmondscientific.com This technique provides information about the functional groups present in a molecule, allowing for its identification.

In a study evaluating this compound adulteration in turmeric powder, FT-IR spectroscopy was utilized to detect the contaminant. mdpi.com The representative spectral peak for this compound was identified at 1140 cm⁻¹. mdpi.comalfa-chemistry.comnih.gov The study found that the FT-IR method could detect this compound at a concentration of 5%. mdpi.comalfa-chemistry.comnih.gov A model correlating the spectral peak intensity at 1140 cm⁻¹ with the this compound concentration yielded a high correlation coefficient. mdpi.com Another model using a ratio of peak intensity to the intensity at a neutral band performed even better, with a correlation coefficient of 0.95. mdpi.com

Further research combining FT-IR with chemometrics, such as Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) and Partial Least Squares (PLS), has been conducted to detect this compound in turmeric powder. uii.ac.id The best calibration model was obtained at wave numbers 1199-539 cm⁻¹, with R² values for calibration and validation of 0.9967 and 0.9970, respectively. uii.ac.id

Table 2: FT-IR Spectroscopy Parameters for this compound Detection in Turmeric

| Parameter | Value | Reference |

|---|---|---|

| Representative Peak | 1140 cm⁻¹ | mdpi.comalfa-chemistry.comnih.gov |

| Detection Limit | 5% | mdpi.comalfa-chemistry.comnih.gov |

| Correlation Coefficient (Peak Intensity Model) | 0.88 | mdpi.com |

| Correlation Coefficient (Band Ratio Model) | 0.95 | mdpi.com |

| Calibration and Validation R² (PLS Model) | 0.9967 and 0.9970 | uii.ac.id |

Raman Spectroscopy and Hyperspectral Imaging for Trace Detection

Raman spectroscopy, particularly when combined with hyperspectral imaging, offers high sensitivity and specificity for the trace detection of this compound.

Surface-Enhanced Raman Scattering (SERS) has been successfully employed for the detection of this compound in turmeric. metrohm.commetrohm.comgcms.cz Using gold nanoparticles (Au NPs) as the SERS substrate, the method demonstrated detection of this compound down to 0.1 mg/g. metrohm.comgcms.cz Prominent peaks for reliable detection were identified at 504, 1176, 1383, and 1588 cm⁻¹. metrohm.commetrohm.com Another study utilizing FT-Raman spectroscopy selected the spectral peak at 1406 cm⁻¹ as representative for this compound. mdpi.comnih.gov This method proved to be more sensitive than FT-IR, with a detection limit of 1% this compound in turmeric. mdpi.comalfa-chemistry.comnih.gov

A 1064 nm dispersive point-scan Raman system has been developed for the detection of this compound contamination in food products like turmeric and curry powder. mdpi.comresearchgate.net This system allows for hyperspectral Raman imaging, and a study demonstrated its ability to detect this compound at concentrations as low as 1%. mdpi.com The number of detected this compound pixels showed a linear correlation with its concentration in the mixture, with a high correlation coefficient (R² = 0.99). mdpi.comresearchgate.net For the analysis of curry powder, the intensity at 1147 cm⁻¹ was used to create binary detection images. researchgate.net

Table 3: Raman Spectroscopy Parameters for this compound Detection

| Technique | Representative Peaks (cm⁻¹) | Detection Limit | Correlation Coefficient (R²) |

|---|---|---|---|

| SERS (with Au NPs) | 504, 1176, 1383, 1588 metrohm.commetrohm.com | 0.1 mg/g metrohm.comgcms.cz | Not Reported |

| FT-Raman | 1406 mdpi.comnih.gov | 1% mdpi.comalfa-chemistry.comnih.gov | 0.93 (Peak Intensity Model) mdpi.com |

| 1064 nm Dispersive Point-Scan Raman | 1147 researchgate.net | 1% mdpi.com | 0.99 mdpi.comresearchgate.net |

Spectral Fingerprinting and Concentration Correlation Studies

Spectral fingerprinting techniques, including Fourier Transform-Raman (FT-Raman), Fourier Transform-Infrared (FT-IR), and Near-Infrared (NIR) spectroscopy, have been established as effective methods for the identification and quantification of this compound in various matrices, particularly in food products like turmeric powder. mdpi.comnih.govnih.gov These methods rely on the principle that this compound has a unique spectral signature that can be distinguished from the matrix it is in. The intensity of specific spectral peaks can be directly correlated with the concentration of the adulterant.

In studies involving the adulteration of turmeric powder, FT-Raman spectroscopy has proven to be highly sensitive, capable of detecting this compound at concentrations as low as 1%. mdpi.comnih.gov A representative spectral peak at 1406 cm⁻¹ in the FT-Raman spectrum shows a high correlation with the concentration of this compound. mdpi.comnih.gov Similarly, FT-IR spectroscopy can detect this compound at levels as low as 5%, with a characteristic peak at 1140 cm⁻¹ being used for quantification. mdpi.comnih.gov

Robust quantitative models are developed by establishing a linear relationship between the intensity of these characteristic spectral peaks and the known concentrations of this compound in prepared samples. These correlation studies have demonstrated strong positive relationships, with high correlation coefficients. mdpi.comnih.gov For instance, the relationship between FT-Raman peak intensity at 1406 cm⁻¹ and this compound concentration yielded a correlation coefficient of 0.93. mdpi.comnih.gov An even higher correlation coefficient of 0.95 was achieved between the FT-IR peak intensity at 1140 cm⁻¹ and the adulterant's concentration. mdpi.comnih.gov These strong correlations form the basis for creating calibration models that can accurately predict the concentration of this compound in unknown samples.

Table 1: Correlation of Spectral Peak Intensity with this compound Concentration

| Spectroscopic Method | Characteristic Peak | Detection Limit | Correlation Coefficient (r) | Source(s) |

|---|---|---|---|---|

| FT-Raman | 1406 cm⁻¹ | 1% | 0.93 | mdpi.comnih.gov |

UV-Visible Spectroscopy for Degradation Monitoring and Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring the degradation of this compound and studying its interactions with other chemical species. The technique operates by measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound exhibits a characteristic maximum absorption (λmax) in the visible region, typically between 420 nm and 450 nm, which is attributed to the chromophore containing the azo linkage (-N=N-). researchgate.netresearchgate.net

The degradation of this compound, whether through photocatalysis or other oxidative processes, can be quantitatively monitored by tracking the decrease in the absorbance at its λmax over time. researchgate.netmdpi.com As the azo dye degrades, its chromophoric structure is broken down, leading to a loss of color and a corresponding reduction in the absorbance peak. This allows for the calculation of degradation rates and efficiency. For example, the photocatalytic degradation of this compound using zinc oxide (ZnO) nanocrystals under UV irradiation has been monitored, showing approximately 97% degradation over 100 minutes by observing the diminishing absorbance peak. mdpi.com

UV-Vis spectroscopy is also employed to study chemical interactions. When this compound interacts with other substances, such as acids or other compounds in a solution, shifts in its absorption spectrum can occur. For instance, a bathochromic shift (a shift to a longer wavelength) is observed when this compound reacts with hydrochloric acid. researchgate.net The optical absorption spectrum of pure this compound shows a maximum absorption peak around 445 nm, which can shift in the presence of other components, indicating an interaction. researchgate.net These spectral shifts provide valuable information about the chemical environment and the formation of new complexes or degradation products.

Chromatographic Separation Techniques Development and Validation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the accurate and reliable separation, identification, and quantification of this compound in complex mixtures. These methods are preferred for their high sensitivity, specificity, and reproducibility in analyzing food and environmental samples for the presence of this non-permitted colorant. The development and validation of these chromatographic methods are critical to ensure they meet the stringent requirements for regulatory analysis, including good linearity, low limits of detection, and high accuracy.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods have been extensively developed for the determination of this compound. These methods typically demonstrate excellent performance characteristics, making them suitable for routine surveillance and inspection services. nih.gov A key performance indicator is linearity, where developed HPLC methods show a strong linear relationship between the concentration of this compound and the detector response over a specified range. For example, good linearity has been reported in the range of 0.50-100 µg/mL with a coefficient of determination (r²) greater than 0.9999. cabidigitallibrary.orgrsc.org

The sensitivity of these methods is characterized by the limit of detection (LOD) and limit of quantification (LOQ). Research has established methods with LODs around 0.01 ppm and LOQs of 0.05 ppm, allowing for the detection of trace amounts of the dye. rsc.org Method validation studies also demonstrate high accuracy, with recoveries of this compound from spiked food samples typically ranging from 79.2% to 101.9%. cabidigitallibrary.org

Table 2: Performance Characteristics of HPLC Methods for this compound Detection

| Parameter | Reported Value/Range | Source(s) |

|---|---|---|

| Linearity Range | 0.50 - 100 µg/mL | cabidigitallibrary.org |

| Correlation Coefficient (r²) | > 0.9999 | cabidigitallibrary.orgrsc.org |

| Limit of Detection (LOD) | ~ 0.01 ppm | rsc.org |

| Limit of Quantification (LOQ) | ~ 0.05 ppm | rsc.org |

| Recovery Rate | 79.2% - 101.9% | cabidigitallibrary.org |

| Intraday Precision (RSD %) | 1.80% - 2.81% | rsc.org |

The most commonly employed stationary phase in HPLC for the analysis of this compound and other synthetic dyes is the reversed-phase C18 (octadecyl) column. rsc.orgkoreascience.kr C18 columns consist of silica (B1680970) particles chemically bonded with C18 alkyl chains, creating a nonpolar stationary phase. This configuration is highly effective for separating moderately polar to nonpolar compounds from a polar mobile phase.

The optimization of separation on a C18 column involves careful selection of column specifications (e.g., particle size, length, and internal diameter) and mobile phase conditions to achieve the desired resolution and peak shape. koreascience.krd-nb.info For instance, a Shiseido capcell-pak C18 UG120 column (250 × 4.6 mm, 5 µm) has been successfully used for the separation of this compound along with other synthetic dyes. koreascience.kr The widespread use of C18 columns is due to their versatility, stability over a range of pH values (with appropriate column chemistry), and ability to provide excellent separation efficiency for a broad array of analytes, including azo dyes. nih.govobrnutafaza.hr The interaction between the nonpolar C18 stationary phase and the analyte, governed by hydrophobic interactions, is key to the retention and separation mechanism.

The development of an effective solvent system, or mobile phase, is critical for achieving successful separation in multi-component analysis involving this compound. researchgate.netkoreascience.kr The mobile phase in reversed-phase HPLC typically consists of a mixture of an aqueous component (often with a buffer) and an organic solvent. d-nb.info The composition of the mobile phase determines the elution strength and selectivity of the separation.

For the simultaneous analysis of multiple synthetic dyes, including this compound, gradient elution is frequently employed. koreascience.krmdpi.com This involves changing the composition of the mobile phase during the chromatographic run. A common solvent system uses acetonitrile (B52724) as the organic solvent (solvent A) and an aqueous solution of an ammonium (B1175870) acetate (B1210297) buffer as the aqueous component (solvent B). koreascience.krmdpi.com For example, a linear gradient starting with a low percentage of acetonitrile and gradually increasing to a higher concentration can effectively separate a mixture of dyes like Tartrazine, Auramine O, and this compound. koreascience.kr The use of buffers like ammonium acetate is crucial for controlling the pH and improving peak shape, especially for ionizable compounds. koreascience.krnih.gov The optimization of this solvent system is essential for resolving all target analytes from each other and from matrix interferences.

Liquid Chromatography coupled with UV Detection (LC-UV)

Liquid chromatography coupled with an ultraviolet (UV) detector is a robust and widely used configuration for the quantitative analysis of this compound. nih.gov The UV detector measures the absorbance of the column eluent at a specific wavelength as it passes through a flow cell. Since this compound strongly absorbs light in the visible spectrum, a UV-Vis or a more specific photodiode array (PDA) detector is highly effective. mdpi.com

For the specific detection of this compound, the wavelength is typically set at or near its maximum absorbance (λmax) to ensure the highest sensitivity. Various studies have utilized a detection wavelength of 428 nm for the simultaneous determination of this compound, Tartrazine, and Auramine O. koreascience.krmdpi.com This specific wavelength provides sufficient sensitivity for this compound while also being suitable for other yellow dyes, making it ideal for multi-component screening methods. koreascience.kr The LC-UV method is valued for its reliability, cost-effectiveness, and suitability for quantitative analysis in food safety and quality control laboratories. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly selective technique for the detection and quantification of this compound in various food matrices. researchgate.netnih.gov This method offers significant advantages in terms of sensitivity and specificity, making it ideal for identifying banned colorants at trace levels. researchgate.net

Researchers have developed and validated LC-MS/MS methods to simultaneously detect multiple illegal colorants, including this compound, in food products such as beverages, candies, and sauces. nih.gov A typical LC-MS/MS system for this purpose utilizes a liquid chromatograph for separation, coupled with a tandem sector quadrupole mass spectrometer for detection. researchgate.net The separation is often achieved using a C18 column with a gradient elution mobile phase, such as a mixture of acetonitrile and ammonium acetate in water. mdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the target analyte. mdpi.com For instance, one method established the m/z transition of 352.2 > 156.0 for the identification of this compound. mdpi.com

These methods have demonstrated excellent performance, with high linearity (R² > 0.99) and low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net One study reported an LOD and LOQ of 0.1–0.2 ng/mL and 1–2 ng/mL, respectively, for this compound. researchgate.net Another validated method for five illegal colourants, including this compound, showed LODs in the range of 0.09-0.19 mg kg⁻¹ and LOQs between 0.26-0.58 mg kg⁻¹. nih.gov The high selectivity of MS/MS detection overcomes the limitations of traditional UV-Vis detectors, which can be prone to interference from the sample matrix. researchgate.net

Micellar Liquid Chromatography for Direct Injection Analysis

Micellar liquid chromatography (MLC) presents a simple, rapid, and eco-friendly alternative for the determination of this compound in foodstuffs. researchgate.netrsc.org A key advantage of this technique is its ability to allow for the direct injection of food samples without extensive pretreatment steps, which simplifies the analytical workflow and increases sample throughput. rsc.orgresearchgate.net

In a typical MLC method for this compound, a C18 column is used for separation. researchgate.netrsc.org The mobile phase consists of an aqueous solution of a surfactant, such as sodium dodecyl sulphate (SDS), at a concentration above its critical micelle concentration, often mixed with an organic modifier like pentanol (B124592) and buffered to a specific pH. researchgate.netrsc.org For example, one successful method utilized a mobile phase of 0.15 M SDS and 6% pentanol buffered to pH 3. researchgate.netrsc.org Detection is commonly carried out using a UV-Vis detector at the maximum absorbance wavelength of this compound, which is around 427 nm. researchgate.netrsc.org

This technique has been shown to effectively separate this compound from matrix components, with the analyte eluting in a short time, for instance, at 3.5 minutes. researchgate.netrsc.org The use of micellar mobile phases helps to solubilize proteins and other matrix components, which can extend the life of the analytical column. researchgate.net The method has proven to be reliable and sensitive for determining this compound in various food samples, including turmeric powder and other yellow-coloured products. researchgate.netrsc.org

Method Validation for Chromatographic Techniques (LOD, LOQ, Recovery, Robustness, Matrix Effects)

Validation is a critical aspect of any analytical method, ensuring the reliability and accuracy of the results. researchgate.netdemarcheiso17025.com For chromatographic techniques used in the analysis of this compound, validation encompasses several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), recovery, robustness, and matrix effects. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this compound, various chromatographic methods have achieved low LODs and LOQs. An LC-MS/MS method reported an LOD of 0.06 ng/mL and an LOQ of 0.19 ng/mL for Sudan dyes, which are structurally similar to this compound. researchgate.net A micellar liquid chromatography method for this compound established an LOD of approximately 0.01 ppm and an LOQ of 0.05 ppm. researchgate.netrsc.org Another LC-MS/MS method for five illegal colorants including this compound showed LODs ranging from 0.09-0.19 mg kg⁻¹ and LOQs from 0.26-0.58 mg kg⁻¹. nih.gov

Recovery: Recovery studies are performed to assess the efficiency of the extraction procedure and to determine the extent of matrix effects. nih.govyoutube.com These studies involve spiking blank samples with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration. For an LC-MS/MS method, recoveries for this compound and other illegal colorants at three different concentration levels ranged from 80.9% to 120%, with relative standard deviations (RSD) below 12%. nih.gov A molecularly imprinted polymer solid-phase extraction method showed recoveries of 88.10–92.76% for turmeric samples spiked with this compound at concentrations of 0.1–10 mg/kg. nih.gov

Robustness: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. A study on a micellar liquid chromatography method for this compound included a robustness study as part of its validation. researchgate.netrsc.org

Matrix Effects: The sample matrix can significantly impact the analytical signal in LC-MS/MS, causing either suppression or enhancement. nih.govnih.gov It is crucial to evaluate these effects to ensure accurate quantification. nih.gov The matrix effect is often assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of a standard solution at the same concentration. youtube.com In a micellar liquid chromatography method, this compound was found to elute without any observable matrix effect. researchgate.netrsc.org

Electrochemical Sensor Development and Performance Evaluation

Design and Fabrication of Nanosensors for Simultaneous Sensing

The development of nanosensors offers a promising avenue for the rapid and sensitive detection of this compound. researchgate.net These sensors often employ nanomaterials to enhance their electrochemical properties, leading to improved sensitivity and selectivity. researchgate.net A variety of nanomaterials, including gold nanoparticles, carbon nanotubes, and metal oxides, are used in the fabrication of these sensors. researchgate.netacs.orgresearchgate.net

One approach involves modifying a glassy carbon electrode (GCE) with a nanocomposite material. For instance, a sensor was designed using a GCE modified with calixarene (B151959) and gold nanoparticles for the simultaneous detection of this compound and Fast Green FCF. acs.org Another design utilized a graphite (B72142) paste electrode modified with nickel cobalt oxide (NiCo₂O₄) nanoparticles to detect this compound in turmeric powder. researchgate.net The synthesis of these nanoparticles is a critical step, and their structural characteristics, such as crystallite size, are analyzed using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). researchgate.net

The fabrication process typically involves depositing the nanomaterial onto the surface of a base electrode. dntb.gov.ua Amine-functionalized multi-walled carbon nanotubes (NH₂-fMWCNTs) have also been used to modify a GCE to create a sensing platform for this compound. researchgate.netelsevierpure.com The modification of the electrode surface with these nanomaterials leads to an increased number of active sites and enhanced electron transfer, which are crucial for improving the sensor's performance. researchgate.net These advanced sensors have demonstrated the capability for simultaneous detection of multiple analytes, which is highly advantageous for food safety monitoring. acs.org

Selectivity and Interference Studies for Complex Matrices

A crucial aspect of sensor performance is its selectivity, which is the ability to detect the target analyte in the presence of other potentially interfering substances. researchgate.net For sensors designed to detect this compound in food, it is essential to evaluate their response to common components of the food matrix, such as other dyes, vitamins, and metal ions.

Interference studies are conducted by measuring the sensor's response to this compound in the presence of various potential interferents. For example, a nickel cobalt oxide modified graphite electrode was found to be highly selective for this compound even in the presence of interferents like sodium, potassium, zinc ions, and curcumin. researchgate.net Similarly, an electrochemical sensor based on amine-functionalized multi-walled carbon nanotubes was validated for its selectivity against common interfering species. researchgate.net

The applicability of these sensors in real-world samples is tested by analyzing their performance in complex matrices like water and juice samples. acs.org This is often done through recovery experiments, where the sample is spiked with a known amount of this compound, and the sensor is used to measure the recovered amount. acs.org A sensor designed for the simultaneous detection of this compound and Fast Green FCF showed good precision with RSD values between 1.05 and 2.96% in recovery studies performed on water and juice samples, demonstrating its suitability for use with complex matrices. acs.org

Advanced Sample Preparation and Pre-concentration Techniques

Effective sample preparation is a critical step in the analysis of trace contaminants like this compound, as it serves to isolate the analyte from the complex sample matrix and pre-concentrate it to a level suitable for detection. researchgate.netnih.gov Several advanced techniques have been employed for this purpose.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and pre-concentration. researchgate.netnih.gov It utilizes a solid adsorbent to retain the target analyte while allowing interfering substances to pass through. nih.gov A particularly innovative approach is the use of molecularly imprinted polymers (MIPs) as the SPE sorbent. nih.gov MIPs are synthesized to have specific recognition sites for the target molecule, in this case, this compound, which results in high selectivity. nih.gov A dispersive solid-phase extraction method using MIPs has been successfully developed for the selective extraction of this compound from turmeric samples. nih.gov

Cloud Point Extraction (CPE): CPE is an environmentally friendly extraction and pre-concentration technique that employs non-ionic surfactants. thermofisher.com This method has been applied for the determination of both permitted and banned azo dyes, including this compound, in various food matrices. thermofisher.com The process involves the formation of a surfactant-rich phase that extracts the analyte from the bulk aqueous phase, followed by analysis using techniques like LC-MS. thermofisher.com

QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that is particularly popular for the analysis of pesticides and other contaminants in food. phenomenex.com It involves an extraction and cleanup step that is simple, fast, and uses minimal amounts of solvent, making it suitable for high-throughput laboratories. phenomenex.com

Other techniques such as liquid-liquid extraction (LLE) are also used, but advanced methods like SPE and CPE are often preferred due to their higher selectivity, reduced solvent consumption, and potential for automation. nih.gov

Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a target molecule, known as the "template". newfoodmagazine.com This "lock and key" mechanism allows for the highly selective extraction of the target analyte from a complex mixture. researchgate.netacs.org The process of creating MIPs involves the polymerization of functional monomers and a cross-linking agent in the presence of the template molecule (in this case, this compound). newfoodmagazine.com After polymerization, the template is removed, leaving behind specific cavities that can rebind the target molecule with high affinity. newfoodmagazine.com

The significant advantage of MIPs lies in their inherent selectivity, which allows for the extraction of target analytes free from co-extractives. mdpi.com They are robust, chemically and thermally stable, and can be used repeatedly without a significant loss of activity. newfoodmagazine.com

In the context of this compound analysis, researchers have synthesized MIPs using a precipitation polymerization method. nih.govresearchgate.net The synthesis involves using this compound as the template molecule, which ensures that the resulting polymer has a high affinity and selectivity specifically for this compound. The ratio of the template molecule to the functional monomer is a critical factor in the successful preparation of these selective polymers. nih.govresearchgate.net Characterization of these polymers is often performed using techniques such as Scanning Electron Microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR) to confirm their physical and chemical properties. nih.govresearchgate.net

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase (sorbent) and a liquid mobile phase. The primary purpose of SPE is to concentrate the analyte of interest and remove interfering substances from the sample matrix. A typical SPE procedure involves several steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the retained analyte for analysis.

The combination of MIPs with SPE, a technique known as Molecularly Imprinted Solid-Phase Extraction (MISPE), has emerged as a powerful tool for the selective pre-concentration of analytes like this compound. newfoodmagazine.comnih.gov In this methodology, the custom-synthesized MIPs are used as the sorbent in an SPE cartridge. newfoodmagazine.com This approach leverages the high selectivity of the MIPs to effectively isolate the target analyte from complex food samples, such as turmeric powder. nih.govresearchgate.net

One study detailed the development of a dispersive solid-phase extraction method using MIPs for the rapid determination of this compound in turmeric. nih.gov The extraction process was optimized for several parameters, including pH, extraction time, polymer capacity, and the choice of desorbing solvent. nih.govresearchgate.net This optimized MISPE method, coupled with UV-spectrophotometric analysis, demonstrated high recovery rates and selectivity for this compound, even in the presence of other structurally similar azo dyes. nih.govresearchgate.net

The research findings highlight the effectiveness of the MISPE technique for the analysis of this compound in food samples.

Table 1: Research Findings for MIP-SPE Quantification of this compound in Turmeric

| Parameter | Details | Finding | Source |

|---|---|---|---|

| Methodology | Molecularly Imprinted Polymer Dispersive Solid-Phase Extraction (MIP-dSPE) combined with UV-Vis Spectrophotometry | A sensitive and selective method for determining this compound in food samples. | nih.govresearchgate.net |

| Sample Matrix | Turmeric Powder | The method was successfully applied to detect this compound as an adulterant. | nih.gov |

| Optimization | Key parameters optimized for the extraction process. | pH, extraction time, MIP capacity, and desorbing solvent. | nih.govresearchgate.net |

| Recovery Rate | Percentage of this compound recovered from spiked turmeric samples. | 88.10% - 92.76% | nih.govresearchgate.net |

| Concentration Range | Range of this compound concentrations in spiked samples. | 0.1 - 10 mg/kg | nih.govresearchgate.net |

| Selectivity | The ability of the MIP to bind this compound in the presence of other dyes. | The method was shown to be selective for this compound over another azo dye. | nih.gov |

Environmental Transformation and Remediation Research

Photocatalytic Degradation Mechanisms and Material Science Applications

The application of material science in developing efficient photocatalysts is a cornerstone of environmental remediation research. By engineering materials at the nanoscale, scientists can enhance their reactivity and efficiency in degrading persistent pollutants like Metanil yellow.

The innovation in photocatalyst development lies in the synthesis and characterization of new materials with superior performance. These materials are designed to have optimal properties, such as high surface area, efficient light absorption, and effective separation of charge carriers, to maximize the degradation of target pollutants.

Zinc oxide (ZnO) and titanium dioxide (TiO2) nanocrystals are prominent metal oxides investigated for the photocatalytic degradation of this compound due to their high photocatalytic activity, chemical stability, and cost-effectiveness.

Zinc Oxide (ZnO) Nanocrystals: ZnO nanocrystals have been effectively synthesized through various methods, including green synthesis using coconut husk extract. Characterization of these nanocrystals confirms their properties conducive to photocatalysis. For instance, X-ray diffraction (XRD) analysis has shown a hexagonal wurtzite structure with a crystallite size of approximately 48 nm. UV-Vis spectroscopy has indicated that the synthesized ZnO is photo-active in the UV domain with a bandgap of 2.93 eV. Under UV irradiation, these ZnO nanocrystals have demonstrated high efficiency, achieving 97% degradation of this compound in 100 minutes. The photocatalytic efficacy is influenced by factors such as pH, with higher degradation observed in alkaline conditions (pH 10), and the dosage of the photocatalyst.

Titanium Dioxide (TiO2) Nanocrystals: TiO2 is another widely used photocatalyst for the degradation of this compound. Studies have shown that under UV irradiation, TiO2 can completely mineralize this compound into carbon dioxide, water, nitrogen gas, and inorganic ions like ammonium (B1175870), nitrate (B79036), and sulfate (B86663). The process involves the generation of highly reactive hydroxyl radicals on the surface of the TiO2 nanoparticles, which then attack the dye molecules. The efficiency of the degradation process is dependent on several operational parameters including the initial concentration of the dye, the concentration of the TiO2 catalyst, and the pH of the solution.

Interactive Data Table: Performance of Metal Oxide Nanocrystals in this compound Degradation

| Photocatalyst | Synthesis Method | Crystallite Size (nm) | Bandgap (eV) | Degradation Efficiency (%) | Time (min) | Light Source |

| ZnO | Green Synthesis (Coconut Husk Extract) | 48 | 2.93 | 97 | 100 | UV |

| TiO2 | Not Specified | Not Specified | Not Specified | Complete Mineralization | Not Specified | UV |

To enhance the photocatalytic activity and simplify the recovery of catalysts, researchers have developed hybrid nanocomposites that combine the properties of different materials.

TiO2/Grass-Derived Cellulose (B213188)/Chitosan (B1678972): A composite film of TiO2 combined with grass-derived cellulose and chitosan has been developed for the removal of this compound. This biopolymer-based composite works through a synergistic mechanism of adsorption and photodegradation. The material is particularly effective in acidic pH ranges. Characterization using Fourier Transform-Infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) has confirmed the successful formation of the composite. The removal of this compound by this composite follows a pseudo-second-order kinetic model, indicating that the rate-limiting step may be chemisorption. researchgate.netije.ir The Langmuir isotherm model also fits the data well, suggesting monolayer adsorption onto the surface of the composite. researchgate.net The maximum adsorption capacity under UV irradiation was found to be 171.527 mg/g, demonstrating the effective synergy between adsorption and photodegradation. researchgate.net

Polypyrrole-based Copper Oxide–Zinc Oxide (PpCZ): A novel approach involves the use of polypyrrole-based copper oxide–zinc oxide (PpCZ) nanocomposites for the degradation of this compound under visible light. springerprofessional.deresearchgate.net The synthesis of this nanocomposite involves co-precipitation and in-situ polymerization. researchgate.net Characterization has shown average crystallite sizes of 23 nm for the copper oxide-zinc oxide (CZ) and 27 nm for the PpCZ nanocomposite. springerprofessional.de This nanocomposite has demonstrated high efficiency, achieving over 90% degradation of this compound. springerprofessional.deresearchgate.netresearchgate.net The inclusion of polypyrrole enhances the degradation percentage by more than 50% compared to the copper oxide-zinc oxide nanocomposite alone, making it a more efficient and economical option. springerprofessional.de

Green synthesis of nanoparticles offers an environmentally friendly and cost-effective alternative to conventional chemical and physical methods. This approach utilizes biological entities like plant extracts as reducing and stabilizing agents.

Iron Oxide Nanoparticles (IONPs) from Hylocereus undatus extract: Iron oxide nanoparticles have been synthesized using the fruit extract of Hylocereus undatus (dragon fruit). acs.orgacs.orgnih.govresearchgate.netnih.gov The phytochemicals present in the extract facilitate the reduction of iron salts to form IONPs. These green-synthesized IONPs have proven to be efficient photocatalysts for the degradation of this compound, with the reaction following pseudo-first-order kinetics. acs.orgacs.orgnih.govresearchgate.net The degradation efficiency is influenced by the initial dye concentration, the amount of the photocatalyst, and the pH of the solution. acs.orgacs.org For instance, at a catalyst loading of 2 mg/L and a pH of 3, a 20 ppm solution of this compound reached almost 99% degradation within 9 hours. acs.org

Asparagine-Capped Silver Nanoparticles (Asp-AgNPs): Asparagine-capped silver nanoparticles have been synthesized and evaluated for their ability to photocatalytically degrade this compound. benthamdirect.comresearchgate.netbenthamscience.com These nanoparticles have demonstrated remarkable efficacy, achieving approximately 95.4% reduction of the dye within 60 minutes under optimized conditions. benthamdirect.comresearchgate.netbenthamscience.com This highlights the potential of amino acid-capped silver nanoparticles as effective catalysts for the degradation of toxic dyes. benthamdirect.combenthamscience.com

Interactive Data Table: Performance of Green Synthesized Nanoparticles in this compound Degradation

| Photocatalyst | Green Source | Degradation Efficiency (%) | Time | Kinetic Model |

| Iron Oxide Nanoparticles | Hylocereus undatus extract | ~99 | 9 hours (for 20 ppm solution) | Pseudo-First-Order |

| Asparagine-Capped Silver Nanoparticles | Asparagine | 95.4 | 60 minutes | Not Specified |

To understand the reaction rates and mechanisms of photocatalytic degradation, kinetic models are employed. These models provide valuable insights into the efficiency of the photocatalytic process and the factors that influence it.

Pseudo-First-Order Kinetics: The photocatalytic degradation of this compound often follows pseudo-first-order kinetics, particularly when using catalysts like ZnO nanocrystals and green-synthesized iron oxide nanoparticles. acs.orgnih.govmdpi.comcabidigitallibrary.org This model assumes that the rate of reaction is directly proportional to the concentration of the dye. The degradation rate constants for this compound using ZnO nanocrystals were found to be 0.0047 min⁻¹, 0.0143 min⁻¹, and 0.0217 min⁻¹ at pH values of 4, 7, and 10, respectively. mdpi.com For IONPs synthesized from Hylocereus undatus, the rate constant increases with an increase in catalyst concentration. acs.org The degradation of this compound using TiO2 has also been shown to follow a pseudo-first-order kinetic according to the Langmuir–Hinshelwood model. researchgate.net

Pseudo-Second-Order Kinetics: In some cases, the degradation process is better described by a pseudo-second-order kinetic model. This is observed in the removal of this compound using a TiO2/grass-derived cellulose/chitosan composite film. researchgate.net The adherence to this model (with a high correlation coefficient, R² = 0.997) suggests that the rate-limiting step may involve chemisorption, where the dye molecules bind to the surface of the photocatalyst. researchgate.net

Influence of Reaction Parameters on Photocatalytic Efficiency

The pH of the aqueous solution is a critical parameter in the photocatalytic degradation of this compound, as it influences the surface charge of the photocatalyst and the chemical form of the dye, thereby affecting the adsorption and degradation processes. nih.govmdpi.com

Research has consistently shown that the degradation of this compound is significantly more efficient in acidic conditions compared to neutral or alkaline environments. nih.gov For instance, using iron oxide nanoparticles (IONPs) as a photocatalyst, the degradation efficiency was highest at pH 1, achieving almost 90% degradation, while at pH 4, the efficiency was around 80%. nih.gov In contrast, under basic conditions of pH 8 and pH 11, the degradation efficiency dropped to approximately 40% and 35%, respectively. nih.gov This trend is attributed to the fact that acidic conditions favor the generation of hydroxyl radicals, which are the primary species responsible for the oxidative degradation of the dye. nih.gov

Conversely, when using ZnO nanocrystals as the photocatalyst, a different trend was observed. The lowest degradation performance of approximately 33% was obtained at an acidic pH of 4. mdpi.com The degradation efficiency increased in neutral and alkaline conditions, with the highest degradation achieved at pH 10. mdpi.com This is because this compound is an anionic dye, and at higher pH, the surface of ZnO becomes negatively charged, which may not be ideal. However, the increased availability of hydroxide (B78521) ions (OH⁻) at higher pH levels can lead to greater production of hydroxyl radicals (•OH) upon irradiation, which are potent oxidizing agents, thus enhancing degradation. mdpi.com The degradation rate constants (k) for this compound using ZnO were found to be 0.0047, 0.0143, and 0.0217 min⁻¹ at pH values of 4, 7, and 10, respectively. mdpi.com

Interactive Data Table: Effect of pH on this compound Degradation Efficiency

| Catalyst | pH | Degradation Efficiency (%) | Reference |

| Iron Oxide Nanoparticles | 1 | ~90 | nih.gov |

| Iron Oxide Nanoparticles | 4 | ~80 | nih.gov |

| Iron Oxide Nanoparticles | 8 | ~40 | nih.gov |

| Iron Oxide Nanoparticles | 11 | ~35 | nih.gov |

| Zinc Oxide Nanocrystals | 4 | ~33 | mdpi.com |

| Zinc Oxide Nanocrystals | 10 | ~97 | mdpi.com |

The initial concentration of this compound and the amount of photocatalyst used are crucial factors that directly impact the efficiency of the degradation process.

Initial Dye Concentration: An increase in the initial dye concentration generally leads to a decrease in the degradation efficiency. mdpi.com For example, using ZnO nanocrystals, increasing the this compound concentration from 5 ppm to 20 ppm resulted in a decrease in degradation from 97% to 56%. mdpi.com This phenomenon is attributed to the reduced penetration of light to the catalyst's surface as the dye concentration increases. mdpi.com At higher concentrations, more dye molecules are adsorbed on the surface of the catalyst, which can block the active sites and hinder the generation of highly reactive hydroxyl radicals. mdpi.com Studies with iron oxide nanoparticles also showed that a lower initial concentration of 20 ppm achieved nearly 99% degradation faster than a higher concentration of 40 ppm. nih.gov

Catalyst Loading: Optimizing the catalyst loading is essential for maximizing degradation efficiency. An increase in the catalyst dose generally enhances the degradation rate up to a certain point. mdpi.com This is because a higher catalyst loading provides more active sites for the reaction. mdpi.comuitm.edu.my For instance, when the dosage of ZnO nanocrystals was increased from 5 mg to 15 mg, the degradation of this compound improved from 61% to 97%. mdpi.com Similarly, with iron oxide nanoparticles, increasing the catalyst concentration from 2 mg/L to 8 mg/L significantly increased the degradation percentage from 58% to 95% within 7 hours. nih.gov However, beyond an optimal concentration, the degradation rate may decrease. This can be due to the increased turbidity of the solution, which scatters the light and reduces its penetration, as well as the potential for catalyst particle aggregation, which reduces the effective surface area. uitm.edu.my

Interactive Data Table: Effect of Initial Concentration and Catalyst Loading

| Catalyst | Parameter | Value | Degradation Efficiency (%) | Reference |

| ZnO Nanocrystals | Initial Concentration | 5 ppm | 97 | mdpi.com |

| ZnO Nanocrystals | Initial Concentration | 20 ppm | 56 | mdpi.com |

| ZnO Nanocrystals | Catalyst Loading | 5 mg | 61 | mdpi.com |

| ZnO Nanocrystals | Catalyst Loading | 15 mg | 97 | mdpi.com |